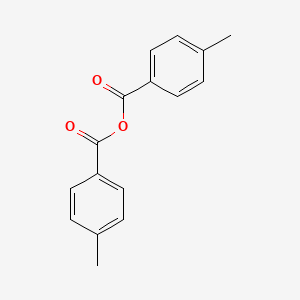

4-Methylbenzoic anhydride

説明

Contextualization within Carboxylic Anhydride Chemistry

Carboxylic anhydrides are a class of organic compounds characterized by the presence of two acyl groups bonded to the same oxygen atom. They are generally more reactive than their corresponding carboxylic acids but less reactive than acyl chlorides, positioning them as valuable intermediates in organic synthesis. units.it Their reactivity stems from the electrophilic nature of the carbonyl carbons, making them susceptible to nucleophilic acyl substitution reactions.

4-Methylbenzoic anhydride fits within this class as a symmetrical aromatic anhydride. The presence of the electron-donating methyl group on the para position of each benzene ring influences its reactivity compared to unsubstituted benzoic anhydride. This subtle electronic effect can modulate the electrophilicity of the carbonyl carbons, offering a degree of control in synthetic applications. The synthesis of this compound itself can be achieved through various methods, including the dehydration of 4-methylbenzoic acid using dehydrating agents or more modern catalytic approaches. acs.orgrsc.org One notable synthesis involves the reaction of 4-methylbenzoic acid with triphenylphosphine oxide and oxaloyl chloride, which can achieve high yields. acs.org Another method utilizes visible light photocatalysis with Ru(bpy)₃Cl₂ as the catalyst. rsc.org

Significance in Modern Organic Synthesis and Transformative Chemistry

The primary significance of this compound in modern organic synthesis lies in its role as an efficient acylating agent. It is widely employed in the synthesis of esters and amides through reactions with alcohols and amines, respectively. units.it These reactions proceed via nucleophilic acyl substitution, where the alcohol or amine attacks one of the carbonyl carbons, leading to the formation of the corresponding 4-methylbenzoate ester or 4-methylbenzamide and 4-methylbenzoic acid as a byproduct.

Beyond simple acylation, this compound is a key reagent in Friedel-Crafts acylation reactions. libretexts.orggoogle.com This powerful carbon-carbon bond-forming reaction involves the acylation of an aromatic ring, a fundamental transformation in the synthesis of aromatic ketones. google.com The use of an anhydride in this context provides a milder alternative to the more reactive and often harsher acyl chlorides. google.com

Furthermore, recent research has highlighted the utility of aromatic anhydrides like this compound in more complex and transformative chemical processes. These include their use in the development of novel polymerization methods and as activating agents in various catalytic cycles. ambeed.comtcichemicals.com Their ability to participate in a range of chemical transformations makes them indispensable tools for synthetic chemists seeking to construct complex molecular architectures.

Overview of Current Academic Research Trajectories

Current academic research involving this compound is exploring several exciting avenues. One major focus is on the development of more efficient and environmentally benign synthetic methodologies that utilize this reagent. This includes the exploration of novel catalytic systems for acylation reactions that minimize waste and improve reaction efficiency. researchgate.netgoogle.com For instance, researchers are investigating the use of solid acid catalysts to replace traditional Friedel-Crafts catalysts, which are often associated with environmental concerns. google.com

Another significant research trajectory is the application of this compound and its derivatives in medicinal chemistry and materials science. For example, derivatives of this compound have been investigated for their potential biological activities. In materials science, its role as a building block for polymers and other advanced materials is an active area of investigation. ambeed.com

The development of asymmetric catalytic reactions involving anhydrides is also a prominent area of research. The kinetic resolution of racemic alcohols and acids using chiral catalysts in the presence of anhydrides like 4-methoxybenzoic anhydride or benzoic anhydride has shown promise for the synthesis of optically active compounds. tcichemicals.com These research efforts underscore the continued importance and expanding applications of this compound in cutting-edge chemical science.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄O₃ | thermofisher.comnih.gov |

| Molecular Weight | 254.28 g/mol | nih.gov |

| Melting Point | 86 - 89 °C | fishersci.com |

| Appearance | White crystalline solid | thermofisher.comfishersci.com |

| IUPAC Name | (4-methylbenzoyl) 4-methylbenzoate | thermofisher.comnih.gov |

| CAS Number | 13222-85-0 | thermofisher.comnih.gov |

Spectroscopic Data for this compound

| Spectrum Type | Key Features | Reference |

| ¹H NMR (CDCl₃) | δ 8.01 (d, J = 8.1 Hz, 4H), 7.27 (d, J = 8.2 Hz, 4H), 2.43 (s, 6H) | |

| ¹³C NMR (CDCl₃) | δ 160.7, 144.1, 129.6, 128.6, 125.3, 23.7 | rsc.org |

| IR (neat) | νmax 3041, 2916, 1774, 1712, 1609, 1225, 1173, 1049, 1005, 750 cm⁻¹ | rsc.org |

| Mass Spectrum (EI) | Major peaks at m/z 119, 254 | nih.govnist.gov |

特性

IUPAC Name |

(4-methylbenzoyl) 4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-11-3-7-13(8-4-11)15(17)19-16(18)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJMLLSSSTGHJJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40157441 | |

| Record name | 4-Methylbenzoic acid anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13222-85-0 | |

| Record name | 4-Methylbenzoic acid anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013222850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylbenzoic acid anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-methylbenzoyl) 4-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q. How to reconcile conflicting adsorption data in this compound-based materials?

- Methodological Answer : Contradictions may arise from varying surface functionalization or porosity. Use BET surface area analysis and XPS to quantify active sites. Adsorption isotherms (Langmuir vs. Freundlich models) clarify mechanism discrepancies. Replicate experiments under controlled humidity/temperature minimize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。